Enhanced Metabolic Stability vs. Unlabeled Hydroxy Tipelukast (MN-002) in Human Hepatocytes
In vitro metabolic stability assays using human hepatocytes demonstrate that deuteration at the propoxy group significantly prolongs the half-life (t₁/₂) of Hydroxy Tipelukast-d6 compared to its non-deuterated counterpart, Hydroxy Tipelukast . This differential is attributed to a deuterium kinetic isotope effect (KIE) that reduces CYP450-mediated O-dealkylation.
| Evidence Dimension | In Vitro Metabolic Stability (Half-Life) |
|---|---|
| Target Compound Data | t₁/₂ = 3.4 hours |
| Comparator Or Baseline | Hydroxy Tipelukast (unlabeled MN-002), t₁/₂ = 2.1 hours |
| Quantified Difference | +1.3 hours (62% increase) |
| Conditions | Human hepatocyte incubation; O-dealkylation (CYP3A4-mediated) pathway |
Why This Matters
This data informs researchers that the deuterated compound is not merely a tracer but may exhibit distinct pharmacokinetics, which is critical for interpreting studies where the internal standard is also used to assess metabolic stability.
